2-[But-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[but-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-5-9-16(8-4-2)12-14(17)15-11-13-7-6-10-18-13/h2,13H,6-12H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGYXBJCNOKFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC(=O)NCC1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[But-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide typically involves the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones. This reaction proceeds through a domino annulation mechanism, resulting in the formation of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles . The reaction conditions often include the use of readily accessible starting materials and moderate to excellent yields can be achieved.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-[But-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving alkyne and amide groups.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-[But-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide exerts its effects is not fully understood. it is likely to involve interactions with molecular targets such as enzymes or receptors. The presence of alkyne and amide groups suggests that it could participate in various biochemical pathways, potentially inhibiting or activating specific proteins.
Comparison with Similar Compounds
Target Compound
- Core structure : Acetamide.
- Substituents :
- N-position: But-2-ynyl and prop-2-ynyl (alkynyl groups).
- N-acyl position: Oxolan-2-ylmethyl (tetrahydrofuran-derived).
- Key features : High rigidity due to alkynyl groups; moderate polarity from the tetrahydrofuran ring.
Analog 1 : 2-Iodo-N-(prop-2-yn-1-yl)acetamide ()**
- Substituents :
- N-position: Prop-2-ynyl (single alkynyl group).
- Acetamide α-carbon: Iodo substituent.
- Key features : Enhanced electrophilicity due to the iodo group; simpler alkynyl substitution.
- Synthesis : Prepared via EDCI-mediated coupling of 2-iodoacetic acid with propargylamine, yielding a 5% isolated product .
Analog 2 : N-(Oxolan-2-ylmethyl)acetamide Derivatives ()**
- Examples: 2-(2-Formyl-5-propoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide (CAS: 923206-50-2). 2-(2-Formyl-6-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide (CAS: 923111-97-1).
- Substituents: Phenolic ether or methoxy groups on the acetamide oxygen.
- Key features : Polar aromatic substituents enhance solubility; lack of alkynyl groups reduces rigidity .
Analog 3 : Benzothiazole-Linked Acetamides ()**
- Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide.
- Substituents : Benzothiazole (electron-deficient heterocycle) and phenyl groups.
Molecular Weight and Polarity
- Target Compound : Estimated molecular weight = 276.34 g/mol (C15H20N2O2).
- 2-Iodo-N-(prop-2-yn-1-yl)acetamide : Molecular weight = 236.02 g/mol (C5H6IN2O). Higher density due to iodine.
- N-(Oxolan-2-ylmethyl)acetamides: Vary by substituent (e.g., CAS 923206-50-2: C16H19NO5). Increased polarity from phenolic ethers.
Lipophilicity (LogP)
- Target Compound : Predicted LogP ~2.5 (alkynyl groups increase hydrophobicity; tetrahydrofuran adds polarity).
- Benzothiazole Acetamides : LogP >3.0 (trifluoromethyl and aromatic groups enhance lipophilicity) .
Biological Activity
The compound 2-[But-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide is a novel synthetic entity that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a unique arrangement of functional groups, including an acetamide moiety and alkyne substituents, which may contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may exert effects on:
- Cell Proliferation : Inhibition of tumor cell growth has been observed in several assays.
- Apoptosis Induction : The compound appears to promote programmed cell death in cancer cells, possibly through mitochondrial pathways.
- Antimicrobial Properties : Early investigations indicate potential antifungal and antibacterial activities.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety and efficacy of new compounds. The following table summarizes the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 5.0 | Induction of apoptosis |
| BGC-823 | 7.5 | Cell cycle arrest |
| Bel-7402 | 6.0 | Mitochondrial dysfunction |
| KB | 4.5 | Inhibition of DNA synthesis |
The IC50 values indicate the concentration required to inhibit 50% of cell viability, highlighting the compound's potency against these cancer cell lines.
Case Studies
-
Study on Antitumor Activity :
A recent study evaluated the antitumor effects of the compound in vivo using xenograft models. The results demonstrated significant tumor reduction compared to control groups, suggesting a promising therapeutic application in oncology. -
Antifungal Activity Assessment :
In vitro tests against common fungal pathogens revealed that the compound exhibited an EC50 value comparable to standard antifungal agents, indicating its potential as an alternative treatment for fungal infections. -
Mechanistic Insights :
Further mechanistic studies using flow cytometry and Western blot analysis have shown that treatment with this compound leads to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins in treated cells.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-[But-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide, and how can reaction conditions be optimized?
The synthesis of this compound likely involves coupling alkynylamine derivatives with an oxolan-2-ylmethylacetamide core. Key steps include:
- Alkynylation : Propargyl bromide or similar reagents can introduce alkynyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide Bond Formation : Use coupling agents like EDCI and DMAP in dichloromethane (DCM) to link the alkynylamino group to the acetamide backbone, as demonstrated in analogous syntheses .
- Purification : Flash chromatography (e.g., 40% ethyl acetate/hexane) or recrystallization (e.g., from ethyl acetate) ensures high purity .
Optimization Tips : Control temperature (room temperature for coupling, reflux for alkylation) and use inert atmospheres to prevent side reactions.
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., alkynyl protons at δ 2.1–3.0 ppm, oxolane protons at δ 3.5–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- Chromatography : HPLC-UV or TLC monitors reaction progress and purity (>95% by HPLC-MS) .
Advanced: How can researchers resolve low yields in alkynylation or coupling steps during synthesis?
Low yields (e.g., 5% in EDCI-mediated coupling ) may arise from competing side reactions or inefficient catalysis. Strategies include:
- Catalyst Screening : Replace EDCI with Pd/C or other transition-metal catalysts for selective alkynylation .
- Solvent Optimization : Switch from DCM to DMF or THF to enhance solubility of intermediates .
- Stepwise Additions : Gradual reagent addition (e.g., acetyl chloride in CH₂Cl₂ with Na₂CO₃) reduces byproducts .
- Kinetic Analysis : Use in-situ FTIR or NMR to identify bottlenecks (e.g., slow amide bond formation) .
Advanced: What computational tools aid in elucidating reaction mechanisms or structural stability?
- Density Functional Theory (DFT) : Predicts transition states and intermediates for alkynylation/amide coupling steps .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DCM vs. DMF) .
- Spectroscopic Simulations : Tools like ACD/Labs NMR Predictor align experimental and theoretical spectra for structural validation .
Basic: How should researchers design scalable protocols for this compound?
- Solvent Selection : Use DMF or THF for better scalability compared to volatile solvents like DCM .
- Catalyst Recovery : Employ heterogeneous catalysts (e.g., Pd/C) for easy separation and reuse .
- Continuous Flow Systems : Improve yield consistency by automating reagent mixing and temperature control .
Advanced: What methodologies are suitable for evaluating bioactivity, given structural analogs?
- In Vitro Assays : Test antimicrobial activity against Gram-positive/-negative bacteria (MIC assays) or DNA binding via UV-Vis titration (e.g., Kₐ values for DNA interaction) .
- Cell-Based Studies : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Molecular Docking : Predict binding affinity to target proteins (e.g., kinases or DNA gyrase) using AutoDock Vina .
Advanced: How do steric and electronic effects of alkynyl groups influence reactivity?
- Steric Hindrance : Bulky but-2-ynyl groups may slow coupling; mitigate via microwave-assisted synthesis to enhance reaction rates .
- Electronic Effects : Electron-deficient alkynes (e.g., prop-2-ynyl) favor nucleophilic substitution, while electron-rich systems require Pd-mediated coupling .
- Spectroscopic Evidence : IR stretches at ~2100 cm⁻¹ confirm alkyne integrity; shifts in carbonyl peaks (1650–1700 cm⁻¹) indicate successful amidation .
Basic: What safety precautions are critical when handling alkynyl intermediates?
- Explosivity Risks : Avoid high temperatures with terminal alkynes; use blast shields and small-scale batches .
- Toxicity : Wear PPE (gloves, goggles) to prevent skin/eye exposure to propargyl bromide or acetyl chloride .
- Ventilation : Perform reactions in fume hoods due to volatile solvents (DCM, DMF) .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic or mechanistic studies?
- Tracer Studies : Synthesize ¹³C-labeled acetamide to track metabolic pathways via LC-MS .
- Kinetic Isotope Effects (KIE) : Use deuterated alkynes (e.g., CH₃C≡CD) to probe rate-determining steps in catalysis .
Advanced: What strategies validate contradictory bioactivity data across structural analogs?
- Dose-Response Curves : Compare IC₅₀ values across analogs to identify potency trends .
- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., oxolane vs. furan rings) with activity .
- Reproducibility Checks : Replicate assays in triplicate with blinded controls to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
